REACTION_CXSMILES
|
I[C:2]1[C:3]([CH3:12])=[N:4][N:5]([CH3:11])[C:6]=1[C:7]([F:10])([F:9])[F:8].C([Li])CCC.[OH2:18].[O:19]1[CH2:23]CCC1>CCCCCC.C(=O)=O>[CH3:11][N:5]1[C:6]([C:7]([F:10])([F:9])[F:8])=[C:2]([C:23]([OH:19])=[O:18])[C:3]([CH3:12])=[N:4]1
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
IC=1C(=NN(C1C(F)(F)F)C)C
|
Name
|
|
Quantity
|
87 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
dryice-acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −70° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was gradually warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained crude crystals
|
Type
|
WASH
|
Details
|
were washed with hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1C(F)(F)F)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.67 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |